molecular formula C11H12N2O3 B8372279 1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole

1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B8372279
M. Wt: 220.22 g/mol
InChI Key: REFLKLSWURALMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H12N2O3/c1-16-11-8-9(13(14)15)4-5-10(11)12-6-2-3-7-12/h2-5,8H,6-7H2,1H3

InChI Key

REFLKLSWURALMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CC=CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-2-methoxy-4-nitrobenzene (2.71 g, 14.47 mmol) and 2,5-dihydro-1H-pyrrole (2.0 g, 28.9 mmol) was stirred at 100° C. under a stream of N2 for 10 h. The reaction was cooled to RT to give a brown solid which was dissolved in CH2Cl2 (200 mL), washed with 100 mL of 1 N NaOH solution and brine, dried over MgSO4, and concentrated. The resulting brown oil was purified by flash chromatography (silica gel, Hexanes:EtOAc, 100:0 to 80:20) to afford the title compound (2.67 g, 84% yield) as a orange solid: 1H NMR (500 MHz, CDCl3) δ 7.84 (dd, J=8.80, 2.50 Hz, 1H), 7.65 (d, J=2.50 Hz, 1H), 6.39 (d, J=8.80 Hz, 1H), 5.89 (s, 2H), 4.46 (s, 4H), 3.83 (s, 3H). HPLC retention time: 3.315 min; LCMS (ES): m/z 221 [M+H]+.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

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